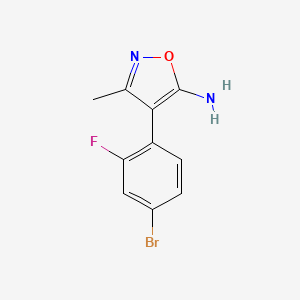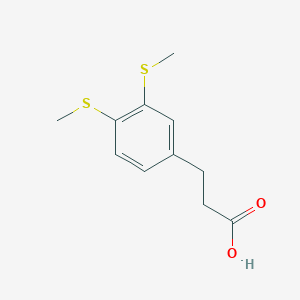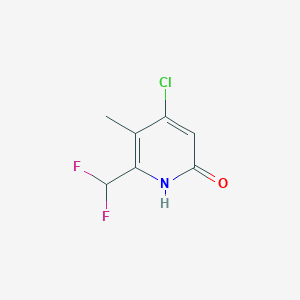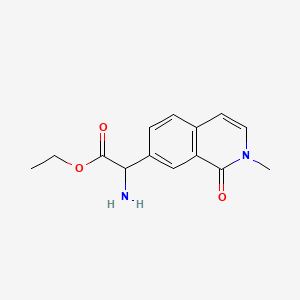
Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1-oxo-7-isoquinoline with ethyl glycinate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-2-(2-methyl-1-oxo-6-isoquinolyl)acetate
- Ethyl 2-amino-2-(2-methyl-1-oxo-8-isoquinolyl)acetate
- Ethyl 2-amino-2-(2-methyl-1-oxo-5-isoquinolyl)acetate
Uniqueness
Ethyl 2-amino-2-(2-methyl-1-oxo-7-isoquinolyl)acetate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(2-methyl-1-oxoisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(18)12(15)10-5-4-9-6-7-16(2)13(17)11(9)8-10/h4-8,12H,3,15H2,1-2H3 |
Clave InChI |
ZIJJQCDJIYWLFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=C(C=C1)C=CN(C2=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


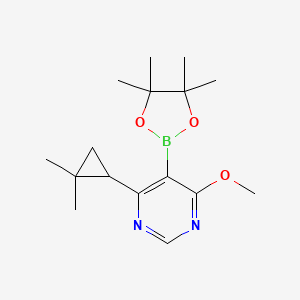
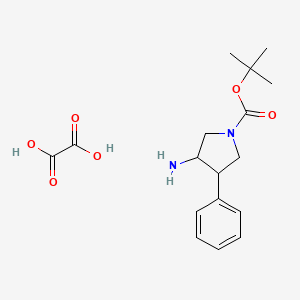
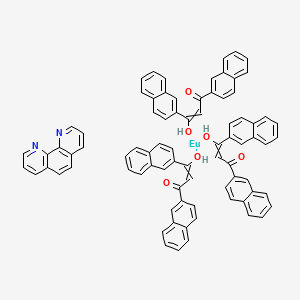
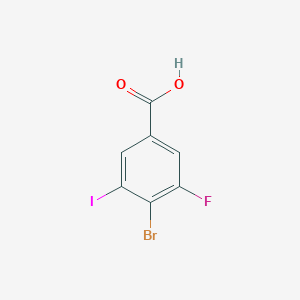
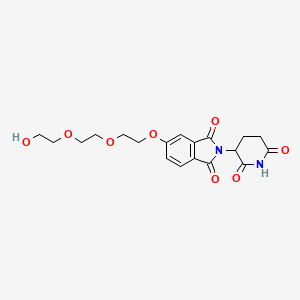
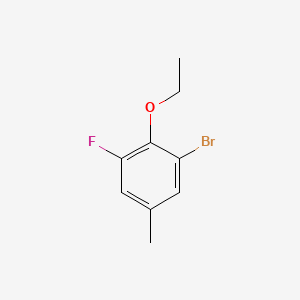

![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
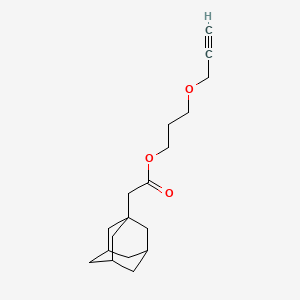
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

